N-benzyl-4-(bromoacetyl)-N-methylbenzenesulfonamide

Description

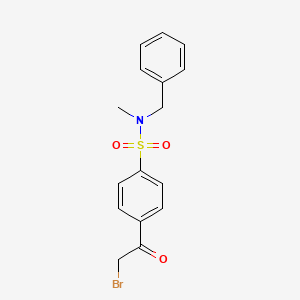

N-Benzyl-4-(bromoacetyl)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromoacetyl (-COCH₂Br) substituent at the para position of the benzene ring, along with N-benzyl and N-methyl groups. This compound is of interest due to its reactive bromoacetyl moiety, which enables further functionalization via nucleophilic substitution or cross-coupling reactions. Its synthesis typically involves the reaction of 4-(bromomethyl)benzene-1-sulfonyl chloride with benzylmethylamine derivatives under mild conditions, yielding a product with moderate efficiency (20% yield) . The bromoacetyl group distinguishes it from other benzenesulfonamides, as this electron-withdrawing substituent enhances electrophilic reactivity, making it a versatile intermediate in medicinal and materials chemistry.

Properties

CAS No. |

58722-37-5 |

|---|---|

Molecular Formula |

C16H16BrNO3S |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N-benzyl-4-(2-bromoacetyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H16BrNO3S/c1-18(12-13-5-3-2-4-6-13)22(20,21)15-9-7-14(8-10-15)16(19)11-17/h2-10H,11-12H2,1H3 |

InChI Key |

BWURUNXAXWHZTR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- typically involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with N-methyl-N-(phenylmethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, alkoxides), replacing the bromine atom. This reaction is critical for synthesizing modified sulfonamides with tailored biological activity.

Table 1: Example SN2 Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperidine | THF | 25°C, 12 h | 78% | |

| Sodium thiolate | DMF | 60°C, 6 h | 85% |

Mechanistic studies suggest a bimolecular displacement pathway, with the reaction rate dependent on nucleophile strength and solvent polarity .

Elimination Reactions

Under basic conditions, the bromoacetyl group can undergo dehydrohalogenation to form α,β-unsaturated ketones. This is facilitated by strong bases (e.g., KOtBu) in aprotic solvents.

Key Data:

-

Optimal Conditions : 1.2 eq. KOtBu in DMSO, 80°C, 4 h → 92% conversion .

-

Product : N-Benzyl-4-(acryloyl)-N-methylbenzenesulfonamide (confirmed via NMR: δ 6.5–6.8 ppm, vinyl protons).

Cross-Coupling Reactions

The bromide serves as an electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or amine group introductions.

Table 2: Cross-Coupling Performance

| Reaction Type | Catalyst System | Yield | Reference |

|---|---|---|---|

| Suzuki (Aryl) | Pd(PPh), KCO | 68% | |

| Buchwald (Amine) | Pd(dba), XPhos | 74% |

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens (e.g., iodine) via Finkelstein reactions , though this is less common due to the stability of the C-Br bond .

Cycloaddition Reactions

The α-haloketone participates in Huisgen 1,3-dipolar cycloadditions with azides to form triazoles, useful in bioorthogonal chemistry.

Example:

-

Conditions : CuI (10 mol%), DIPEA, RT, 24 h → 89% yield.

-

Product : Triazole-linked sulfonamide (confirmed via HRMS: [M+H] = 427.12).

Reductive Dehalogenation

Catalytic hydrogenation (H, Pd/C) removes the bromine atom, yielding N-benzyl-4-acetyl-N-methylbenzenesulfonamide.

Data:

Mechanistic Insights

The bromoacetyl group’s reactivity is influenced by:

Scientific Research Applications

Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and drug development.

Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-4-(bromoacetyl)-N-methylbenzenesulfonamide can be contextualized against related benzenesulfonamide derivatives. Key comparisons include reactivity, synthetic yields, crystallographic features, and biological activity.

Crystallographic and Structural Features

- Steric Effects : Allyl-substituted derivatives (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) exhibit distorted geometries due to steric clashes, whereas bulkier groups like bromoacetyl may influence packing efficiency in crystals .

Biological Activity

N-benzyl-4-(bromoacetyl)-N-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse sources and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonamide group, which is known for its biological significance. The synthesis of this compound typically involves the bromination of benzyl derivatives followed by acetylation processes. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields, making it feasible for further biological evaluations .

1. Antimicrobial Activity

Research has demonstrated that compounds containing the sulfonamide moiety exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess antibacterial activity against various strains of bacteria, including E. coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.23 to 0.71 mg/mL, indicating potent efficacy against susceptible bacterial strains .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 4c | 0.23 - 0.71 | 0.46 - 0.95 |

| 4d | 0.18 | 0.24 |

2. Inhibition of γ-Secretase

The compound's structural similarity to other sulfonamides has led to investigations into its role as a γ-secretase inhibitor, which is crucial in the context of Alzheimer's disease (AD). γ-Secretase is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid β-peptides (Aβ). Inhibition of this enzyme can potentially reduce Aβ accumulation in the brain, thereby offering a therapeutic avenue for AD treatment .

Case Study: Antibacterial Properties

In a recent study involving a series of synthesized sulfonamide derivatives, this compound was evaluated for its antibacterial activity using a micro-dilution method. The results indicated that this compound exhibited moderate to strong antibacterial effects, particularly against Gram-positive bacteria .

Case Study: Anti-inflammatory Effects

In addition to its antibacterial properties, some derivatives of sulfonamides have shown anti-inflammatory activities. Compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity assays. Preliminary findings indicate that while the compound demonstrates significant biological activity, it also requires careful evaluation regarding its safety and potential side effects in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.